

Grepafloxacin Hydrochloride: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Grepafloxacin Hydrochloride	
Cat. No.:	B068773	Get Quote

CAS Number: 161967-81-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Grepafloxacin hydrochloride is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. [1] It was developed for the treatment of various bacterial infections, including community-acquired pneumonia and exacerbations of chronic bronchitis. [2] However, it was withdrawn from the market worldwide in 1999 due to concerns about cardiotoxicity, specifically the prolongation of the QTc interval and the associated risk of a potentially fatal cardiac arrhythmia known as Torsades de Pointes. [2][3] [4] This technical guide provides a comprehensive overview of Grepafloxacin Hydrochloride, focusing on its chemical and physical properties, mechanism of action, synthesis, pharmacokinetics, antimicrobial spectrum, and the critical issue of cardiotoxicity that led to its withdrawal. This information is intended to be a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

Grepafloxacin hydrochloride is the hydrochloride salt of Grepafloxacin. It is a synthetic, broad-spectrum antibacterial agent for oral administration.



Property	Value	Reference
CAS Number	161967-81-3	[5]
Molecular Formula	C19H23CIFN3O3	[5]
Molecular Weight	395.86 g/mol	[6]
Appearance	White to pale beige solid	[7]
Solubility	Soluble in DMSO (slightly), Methanol (slightly), and water (≥ 13.33 mg/mL)	[5][7]
Storage	Store at -20°C	[7]

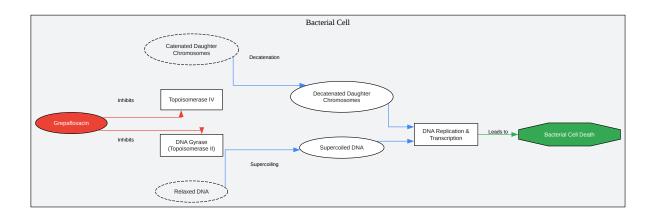
Mechanism of Action

Grepafloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[8][9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

- DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.[11] This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.
- Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target.
 [11] This enzyme is essential for the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

By forming a stable complex with the enzyme-DNA intermediate, grepafloxacin traps the enzyme on the DNA, leading to double-strand DNA breaks and ultimately cell death.[12]





Click to download full resolution via product page

Mechanism of action of Grepafloxacin.

Synthesis

The synthesis of grepafloxacin is a multi-step process. A key challenge in the synthesis of quinolones with a substituent at the 5-position is the higher electrophilic character of the 8-position.[2] One approach to overcome this involves blocking the 8-position with a removable group.[2]

A summarized synthetic scheme is as follows:

- The starting carboxylic acid is converted to its dimethyloxazoline derivative.[2]
- The 8-position is blocked by silylation after deprotonation with lithium diisopropylamide (LDA).[2]



- A second deprotonation and subsequent methylation introduces the methyl group at the 5position.[2]
- The silyl protecting group is removed, and the oxazoline is hydrolyzed to yield the free acid. [2]
- This intermediate is then converted to the quinolone core structure.
- Finally, the addition of 2-methylpiperazine and subsequent saponification yields grepafloxacin.[2]

A more detailed manufacturing process has also been described involving the reaction of 3-(3-methyl-1-piperazinyl)-4-fluoro-5-methyl-6-nitro-N-cyclopropylaniline with diethyl ethoxymethylenemalonate.[6]

Pharmacokinetics

Grepafloxacin is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 2 hours.[13] It exhibits a long half-life of about 12 hours after single doses and 15 hours after repeated doses.[14]



Parameter	Value	Condition	Reference
Time to Peak (Tmax)	~2 hours	Healthy male subjects, single oral dose (200-1200 mg)	[14]
Elimination Half-life (t½)	~12 hours	Healthy male subjects, single oral dose	[13][14]
~15 hours	Healthy male subjects, repeated oral doses	[14]	
Protein Binding	50%	[2]	_
Metabolism	Primarily hepatic via CYP1A2 and CYP3A4	[15]	
Excretion	Mainly in feces; 10- 15% renal clearance of administered dose	[13]	_
Apparent Volume of Distribution (Vd)	5 to 8 L/kg	Healthy male subjects	[14]
Effect of Hepatic Impairment	Increased peak plasma concentrations (36% in Child-Pugh Class A, 48% in Class B) and reduced clearance (33% in Class A, 55% in Class B)	Patients with mild to moderate hepatic impairment	[16]

Antimicrobial Spectrum

Grepafloxacin demonstrated potent in vitro activity against a wide range of respiratory pathogens.



Organism	MIC ₉₀ (mg/L)	Reference
Streptococcus pneumoniae	0.25	[17][18]
Haemophilus influenzae	0.015 - 0.03	[18][19]
Moraxella catarrhalis	0.03	[18][19]
Staphylococcus aureus (methicillin-susceptible)	0.12	[18]
Klebsiella pneumoniae	0.25	[18]
Legionella pneumophila	0.015 - 0.5	[18][19]
Mycoplasma pneumoniae	0.5	[18]
Chlamydia pneumoniae	0.06 - 0.12	[18]
Escherichia coli	0.03 - 2	[19]
Pseudomonas aeruginosa (ciprofloxacin-susceptible)	2	[19]
Pseudomonas aeruginosa (ciprofloxacin-resistant)	>8	[19]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This protocol is a generalized representation based on standard agar dilution methodologies. [20][21][22][23]

Objective: To determine the lowest concentration of **Grepafloxacin Hydrochloride** that inhibits the visible growth of a specific bacterium.

Materials:

• Grepafloxacin Hydrochloride powder

Foundational & Exploratory

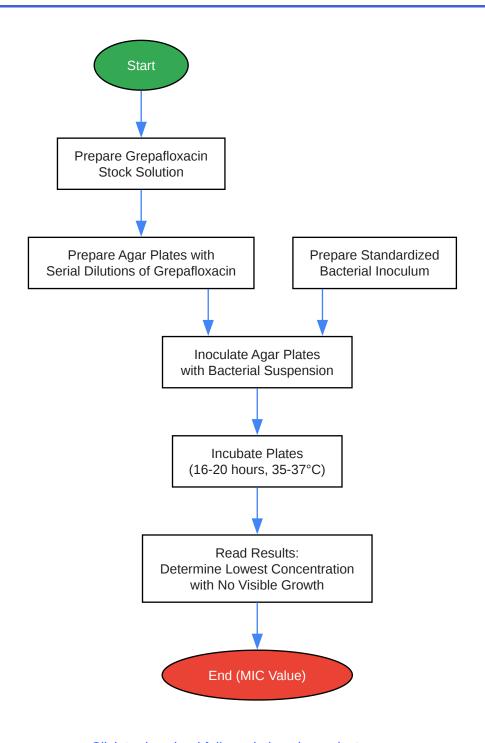


- Appropriate solvent for stock solution (e.g., sterile deionized water)
- Nutrient agar medium (e.g., Mueller-Hinton agar)
- Test bacterial strains
- Sterile petri dishes
- Inoculator (e.g., multipoint replicator)
- Incubator
- Turbidity standard (e.g., 0.5 McFarland standard)

Procedure:

- Preparation of Grepafloxacin Stock Solution: A stock solution of Grepafloxacin
 Hydrochloride is prepared by dissolving a known weight of the powder in a specific volume of a suitable solvent.
- Preparation of Agar Plates: Molten nutrient agar is cooled to 45-50°C. Serial twofold dilutions
 of the Grepafloxacin stock solution are added to the molten agar to achieve the desired final
 concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A
 control plate with no antibiotic is also prepared.
- Preparation of Inoculum: The test bacterial strains are grown in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10⁴ colony-forming units (CFU) per spot.
- Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint replicator.
- Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
- Reading of Results: The MIC is determined as the lowest concentration of Grepafloxacin
 Hydrochloride that completely inhibits the visible growth of the bacteria.





Click to download full resolution via product page

Workflow for MIC determination by agar dilution.

Cardiotoxicity and Market Withdrawal

The primary reason for the withdrawal of grepafloxacin from the market was its association with cardiotoxicity, specifically the prolongation of the QTc interval on an electrocardiogram (ECG).



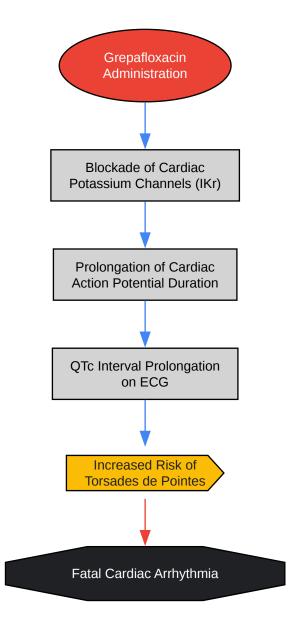




[2][4][24] QTc prolongation is a risk factor for a life-threatening cardiac arrhythmia called Torsades de Pointes.[25]

Several studies have investigated the effects of grepafloxacin on cardiac action potential. In vitro studies using canine cardiac Purkinje fibers showed that grepafloxacin prolongs the action potential duration in a concentration-dependent manner.[26] The mean concentration causing a 15% prolongation of the action potential duration was found to be 9.3 +/- 0.9 µg/ml.[26] In anesthetized dogs, grepafloxacin prolonged the QTc interval by 8% and 16% at doses of 10 and 30 mg/kg, respectively.[27] While some clinical trials in elderly patients suggested a minimal QTc prolongation of less than 2 ms, post-marketing surveillance revealed a small number of severe cardiovascular events.[3][28] This led the manufacturer, Glaxo Wellcome, to voluntarily withdraw the drug worldwide in 1999, concluding that the benefits of grepafloxacin no longer outweighed the potential risks, especially given the availability of alternative antibiotics.[3]





Click to download full resolution via product page

Logical pathway of Grepafloxacin-induced cardiotoxicity.

Conclusion

Grepafloxacin Hydrochloride is a potent fluoroquinolone antibiotic with a favorable pharmacokinetic profile and a broad spectrum of antimicrobial activity, particularly against respiratory pathogens. However, its clinical utility was ultimately negated by an unacceptable risk of cardiotoxicity associated with QTc interval prolongation. The case of grepafloxacin serves as a critical reminder of the importance of thorough cardiovascular safety assessment in



drug development. For researchers, the study of grepafloxacin's structure-toxicity relationship can provide valuable insights for the design of safer and more effective antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Grepafloxacin PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grepafloxacin Wikipedia [en.wikipedia.org]
- 3. cdn.who.int [cdn.who.int]
- 4. Prescription Drug Costs FDA-Approved Prescription Drugs Later Pulled from the Market by the FDA | Britannica [britannica.com]
- 5. glpbio.com [glpbio.com]
- 6. Grepafloxacin hydrochloride | 161967-81-3 [chemicalbook.com]
- 7. bocsci.com [bocsci.com]
- 8. Grepafloxacin | C19H22FN3O3 | CID 72474 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Grepafloxacin: microbiological properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of grepafloxacin PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of grepafloxacin after oral administration of single and repeat doses in healthy young males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Grepafloxacin pharmacokinetics in individuals with hepatic dysfunction PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The activity of grepafloxacin against respiratory pathogens in the UK PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 18. Respiratory pathogens: assessing resistance patterns in Europe and the potential role of grepafloxacin as treatment of patients with infections caused by these organisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Contemporary re-evaluation of the activity and spectrum of grepafloxacin tested against isolates in the United States PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 22. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Federal Register :: Otsuka Pharmaceutical Co., Ltd.; Withdrawal of Approval of a New Drug Application [federalregister.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Effects of sparfloxacin, grepafloxacin, moxifloxacin, and ciprofloxacin on cardiac action potential duration PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. accessdata.fda.gov [accessdata.fda.gov]
- 28. Grepafloxacin: a review of its safety profile based on clinical trials and postmarketing surveillance PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Grepafloxacin Hydrochloride: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068773#grepafloxacin-hydrochloride-cas-number-161967-81-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com